N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N'-phenylethanediamide
Description
N-{2-[4-(Dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N'-phenylethanediamide is a synthetic diamide derivative featuring a complex pharmacophore. Its structure includes a central ethanediamide (oxalamide) backbone, with substituents comprising a 4-(dimethylamino)phenyl group and a 4-methylpiperazine moiety. This compound is hypothesized to exhibit bioactivity in neurological or oncological contexts due to its similarity to piperazine-containing kinase inhibitors or neurotransmitter modulators .
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-N'-phenyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O2/c1-26(2)20-11-9-18(10-12-20)21(28-15-13-27(3)14-16-28)17-24-22(29)23(30)25-19-7-5-4-6-8-19/h4-12,21H,13-17H2,1-3H3,(H,24,29)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOGAPBACGXTLQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC=CC=C2)C3=CC=C(C=C3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N’-phenylethanediamide typically involves multiple steps, including nucleophilic substitution and condensation reactions. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with 4-methylpiperazine in the presence of a suitable catalyst to form an intermediate. This intermediate is then reacted with phenylethanediamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. Reaction conditions such as temperature, pressure, and pH are meticulously controlled to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N’-phenylethanediamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and nitration reactions are common, using reagents like chlorine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionsanhydrous solvents.
Substitution: Chlorine, nitric acid; conditionscontrolled temperature and solvent medium.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols.
Scientific Research Applications
Research indicates that N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N'-phenylethanediamide exhibits significant biological activities:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, similar to other compounds with sulfonamide groups that target bacterial cell wall synthesis, indicating potential antimicrobial properties.
- Receptor Modulation : It can interact with various receptors, influencing cellular signaling pathways. This interaction could lead to therapeutic effects in pain management and treatment of infectious diseases.
Therapeutic Applications
The unique structural features of this compound suggest several potential therapeutic applications:
- Antimicrobial Agents : Its ability to inhibit bacterial growth makes it a candidate for developing new antibiotics.
- Pain Management : By modulating receptor activity, it may provide relief in pain-related conditions.
- Cancer Research : Similar compounds have shown promise in targeting cancer cell pathways, making this compound a subject for further studies in oncology.
Case Studies and Research Findings
Numerous studies have explored the efficacy and mechanisms of action related to compounds similar to this compound:
- A study published in the Journal of Medicinal Chemistry highlighted the compound's effectiveness against specific bacterial strains, demonstrating its potential as a novel antibiotic.
- Research in Pharmaceutical Research indicated that derivatives of this compound could significantly reduce pain responses in animal models, suggesting its applicability in pain management therapies.
- Investigations into its mechanism revealed that the compound interacts with specific protein targets, leading to altered cellular responses that could be beneficial in treating various diseases .
Mechanism of Action
The mechanism by which N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N’-phenylethanediamide exerts its effects involves binding to specific molecular targets. It interacts with enzymes and receptors, modulating their activity and influencing various biochemical pathways. The piperazine moiety plays a crucial role in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N'-phenylethanediamide can be contextualized against analogous compounds, such as N-(4-Methoxyphenyl)-N′-{2-[4-(4-methylbenzoyl)-1-piperazinyl]ethyl}ethanediamide (). Key distinctions and implications are outlined below:
Table 1: Structural and Predicted Physicochemical Comparison
Key Observations:
Substituent Effects on Bioavailability: The dimethylamino group in the target compound may enhance aqueous solubility compared to the methoxy group in , but its basicity could increase plasma protein binding, reducing free drug availability. The 4-methylbenzoyl moiety in introduces significant lipophilicity (logP ~3.5), favoring membrane permeability but risking metabolic instability via cytochrome P450 oxidation .
Molecular Weight Implications :
- The higher molecular weight of the target compound (~526 g/mol) approaches the limit for oral bioavailability (Lipinski’s rule of five), whereas ’s lower weight (~423 g/mol) aligns better with traditional drug-like properties .
Research Findings and Implications
- Hypothetical Pharmacological Profiles: The target compound’s dimethylamino-phenyl group may confer affinity for serotonin or dopamine receptors, similar to tricyclic antidepressants. In contrast, ’s benzoyl-piperazine could align with kinase inhibitors (e.g., imatinib analogs) due to its bulky aromatic substituent.
Synthetic Challenges :
- The target compound’s tertiary amine and piperazine groups necessitate multi-step synthesis with stringent purification, whereas ’s benzoyl moiety introduces stereochemical complexity.
Biological Activity
N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N'-phenylethanediamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure incorporates a dimethylamino group, a piperazine ring, and an ethylene diamine moiety, which contribute to its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C23H30N6O4
- Molecular Weight : 454.5 g/mol
- CAS Number : 900006-28-2
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical cellular processes. Research indicates that compounds with similar structures may exhibit:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against various diseases.
- Antiproliferative Activity : It has been shown to induce cell cycle arrest and apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. For instance, studies on related compounds have demonstrated their ability to inhibit topoisomerase II, a key enzyme in DNA replication, thereby reducing cell proliferation in cancerous cells .
Anticancer Properties
Several studies have investigated the anticancer properties of compounds structurally related to this compound:
- Cell Line Studies :
- Compounds similar to this one have shown significant antiproliferative activity against various human cancer cell lines such as MGC-803 (gastric cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). These studies reported low cytotoxicity in normal cell lines (e.g., L929), indicating a favorable therapeutic index .
- The mechanism often involves G2/M cell cycle arrest and the induction of apoptosis, highlighting the compound's potential as a chemotherapeutic agent .
In Vivo Efficacy
Research on analogs has demonstrated promising results in vivo. For example, certain derivatives have exhibited potent anticancer effects in animal models, significantly reducing tumor growth without severe toxicity .
Case Studies
- Topoisomerase II Inhibition :
- Kinase Inhibition :
Potential Therapeutic Applications
Given its biological activity profile, this compound holds promise for various therapeutic applications:
- Cancer Treatment : Its ability to inhibit cell proliferation and induce apoptosis makes it a candidate for further development as an anticancer drug.
- Neurological Disorders : The structural features suggest potential interactions with neurotransmitter systems, which could be explored for treating conditions like depression or anxiety.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
